3-[(3-fluorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one
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Overview
Description
Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic ring with two carbon atoms and three nitrogen atoms . They are known for their versatile biological activities and are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular . Pyrazines, on the other hand, are a class of organic compounds with the formula C4H4N2. They are aromatic and contain a six-membered ring with two nitrogen atoms and four carbon atoms .
Molecular Structure Analysis
Triazoles have a five-membered aromatic ring with two carbon atoms and three nitrogen atoms . Pyrazines have a six-membered ring with two nitrogen atoms and four carbon atoms . The specific molecular structure of “3-[(3-fluorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one” would be a combination of these structures, but without specific literature or resources, it’s difficult to provide an accurate analysis.Scientific Research Applications
Anticonvulsant Activity
A study by Kelley et al. (1995) explored the synthesis and anticonvulsant activity of 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines, which are structurally related to the specified compound. These derivatives showed potent activity against maximal electroshock-induced seizures in rats, highlighting the potential of the 1,2,4-triazolo[4,3-a]pyrazine scaffold in developing anticonvulsant agents (Kelley et al., 1995).
Anticancer Activity
In 2020, a series of oxazolone scaffolds exhibiting anticancer properties were synthesized, demonstrating significant activity against human cancer cell lines. Although not directly mentioning the exact compound , this study illustrates the broader context of structural analogs being investigated for their therapeutic potential (Biointerface Research in Applied Chemistry, 2020).
Antibacterial Activity
Reddy et al. (2013) synthesized novel bis[1,2,4]triazolo[3,4-b][1,3,4]oxadiazoles, closely related to the target compound, and evaluated their antibacterial activity. Certain derivatives exhibited potent inhibitory activity against both Gram-positive and Gram-negative bacteria, comparable to the standard drug streptomycin. This research underscores the potential of triazolo-pyrazinone derivatives in antibacterial drug development (Reddy et al., 2013).
Quantitative Determination as a Pharmaceutical Agent
A study focused on the development of a quantification method for a structurally related substance, demonstrating the importance of accurate measurement techniques in the pharmaceutical evaluation of such compounds. This research is crucial for ensuring the consistent quality and efficacy of pharmaceutical agents (Netosova et al., 2021).
Mechanism of Action
Target of Action
It is known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors . They show versatile biological activities and are present as a central structural component in a number of drug classes .
Mode of Action
Triazole compounds are known to interact with their targets, causing changes that result in their biological activities . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Biochemical Pathways
Triazole compounds are known to have a broad spectrum of activity against several fungi . They have well-known inhibitory effects on the cytochrome P450-dependent lanosterol 14α-demethylase (CYP51) which affects the sterol biosynthesis of fungal cell membranes .
Pharmacokinetics
Triazole compounds are known for their low toxicity and high bioavailability .
Result of Action
Triazole compounds are known to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .
Action Environment
The design of new entities by substituting different pharmacophores in one structure can lead to compounds with increased antimicrobial action .
Properties
IUPAC Name |
3-[(3-fluorophenyl)methylsulfanyl]-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O2S/c1-26-16-7-3-6-15(11-16)23-8-9-24-17(18(23)25)21-22-19(24)27-12-13-4-2-5-14(20)10-13/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSFCFILLKKESSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=CN3C(=NN=C3SCC4=CC(=CC=C4)F)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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